molecular formula C18H25N5O4 B1673105 N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide CAS No. 148152-77-6

N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide

Cat. No.: B1673105
CAS No.: 148152-77-6
M. Wt: 375.4 g/mol
InChI Key: MVRLGJKFVUDFCR-KJEVXHAQSA-N
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Description

  • Preparation Methods

    • Specific synthetic routes and reaction conditions for JTP-2942 are not widely documented in the available literature.
    • industrial production methods likely involve chemical synthesis, considering its analog status.
  • Chemical Reactions Analysis

    • JTP-2942’s chemical reactivity is not extensively studied, but it likely undergoes reactions typical of peptide-like compounds.
    • Potential reactions include oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions remain to be fully characterized.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which JTP-2942 exerts its effects is not fully elucidated.
    • It likely interacts with TRH receptors in the brain, modulating neurotransmitter systems.
    • Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the literature.
    • Researchers may explore related TRH analogs and assess their relative efficacy.

    Properties

    CAS No.

    148152-77-6

    Molecular Formula

    C18H25N5O4

    Molecular Weight

    375.4 g/mol

    IUPAC Name

    (2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(1S,2R)-2-methyl-4-oxocyclopentanecarbonyl]amino]propanoyl]pyrrolidine-2-carboxamide

    InChI

    InChI=1S/C18H25N5O4/c1-10-5-12(24)7-13(10)17(26)22-14(6-11-8-20-9-21-11)18(27)23-4-2-3-15(23)16(19)25/h8-10,13-15H,2-7H2,1H3,(H2,19,25)(H,20,21)(H,22,26)/t10-,13+,14+,15+/m1/s1

    InChI Key

    MVRLGJKFVUDFCR-KJEVXHAQSA-N

    SMILES

    CC1CC(=O)CC1C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

    Isomeric SMILES

    C[C@@H]1CC(=O)C[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N

    Canonical SMILES

    CC1CC(=O)CC1C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    JTP 2942
    JTP-2942
    N(alpha)-(2-methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide
    Reactant of Route 2
    N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide
    Reactant of Route 3
    N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide
    Reactant of Route 4
    N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide
    Reactant of Route 5
    Reactant of Route 5
    N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide
    Reactant of Route 6
    N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide

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